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molecular formula C14H12FNO4S B8578161 2-(4-Fluorobenzenesulfonamido)-5-methylbenzoic acid

2-(4-Fluorobenzenesulfonamido)-5-methylbenzoic acid

Cat. No. B8578161
M. Wt: 309.31 g/mol
InChI Key: PJOURFSUIKLILD-UHFFFAOYSA-N
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Patent
US07960435B2

Procedure details

The title compound was synthesized by reacting 2-amino-5-methylbenzoic acid (0.25 g, 1.65 mmol), 4-fluoro-benzenesulfonyl chloride (0.39 g, 1.98 mmol) and sodium carbonate (0.36 g, 3.39 mmol) in 3 mL of water, following the reaction procedure of 10. The white solid obtained after acidification of reaction mixture was filtered, washed with water and dried to give 12 (0.44 g, 85.42%). Crystallization with EtOH gave (0.3 g) white amorphous solid, mp: 159-160° C.; IR (CHCl3) 3177, 1662, 1342, 1148, 667 cm−1; 1H NMR (500 MHz, CDCl3) δ 2.31 (s, 3H, CH3), 7.08-7.86 (m, 7H, aromatic), 9.32 (br, 1H, NH), and 10.18 (s, 1H, COOH). HRMS calcd 332.0363 (C14H12FNO4S.Na+), found 332.0372.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Yield
85.42%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F:12][C:13]1[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[F:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH:1][C:2]2[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])(=[O:21])=[O:20])=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)C
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized
CUSTOM
Type
CUSTOM
Details
The white solid obtained
CUSTOM
Type
CUSTOM
Details
after acidification of reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=O)O)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 85.42%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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